5-((4-Methylpiperazin-1-YL)methyl)isoindoline

Hsp90 Inhibitor Synthesis Process Chemistry AT13387 Intermediate

5-((4-Methylpiperazin-1-yl)methyl)isoindoline (CAS 912999-93-0) is a heterocyclic building block featuring an isoindoline core substituted with a 4-methylpiperazin-1-ylmethyl group. This compound serves as a critical synthetic intermediate, most notably in the preparation of Onalespib (AT13387), a second-generation Hsp90 inhibitor that has advanced to Phase II clinical trials for refractory solid tumors.

Molecular Formula C14H21N3
Molecular Weight 231.343
CAS No. 912999-93-0
Cat. No. B2456672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Methylpiperazin-1-YL)methyl)isoindoline
CAS912999-93-0
Molecular FormulaC14H21N3
Molecular Weight231.343
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC3=C(CNC3)C=C2
InChIInChI=1S/C14H21N3/c1-16-4-6-17(7-5-16)11-12-2-3-13-9-15-10-14(13)8-12/h2-3,8,15H,4-7,9-11H2,1H3
InChIKeyJRYCDLRMCRIXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Methylpiperazin-1-YL)methyl)isoindoline (CAS 912999-93-0) for Targeted Synthesis


5-((4-Methylpiperazin-1-yl)methyl)isoindoline (CAS 912999-93-0) is a heterocyclic building block featuring an isoindoline core substituted with a 4-methylpiperazin-1-ylmethyl group . This compound serves as a critical synthetic intermediate, most notably in the preparation of Onalespib (AT13387), a second-generation Hsp90 inhibitor that has advanced to Phase II clinical trials for refractory solid tumors [1]. Its free base form provides a versatile, reactive amine handle for subsequent acylation, alkylation, or sulfonylation reactions, distinguishing it from protected or salt-form analogs [2].

Why Generic Substitution Fails for 5-((4-Methylpiperazin-1-YL)methyl)isoindoline


Interchanging 5-((4-methylpiperazin-1-yl)methyl)isoindoline with a close analog—such as its N-Boc protected derivative (CAS 1019890-58-4) or its trihydrochloride salt (CAS 1293965-69-1)—introduces significant synthetic liabilities. The free base form is essential for direct, high-yielding amide bond formation with activated carboxylic acids, a step critical to the synthesis of Onalespib (AT13387) [1]. Using a protected analog necessitates an additional deprotection step, which reduces overall yield and introduces purification challenges, while the hydrochloride salt requires a neutralization step that can complicate reaction work-up . For researchers and process chemists, these extra steps translate directly to increased time, cost, and potential for side reactions.

Quantitative Differentiation of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline


Synthetic Efficiency in Onalespib (AT13387) Production

5-((4-Methylpiperazin-1-yl)methyl)isoindoline is a key intermediate in the synthesis of the clinical Hsp90 inhibitor Onalespib (AT13387) [1]. The free base reacts directly with 2,4-dibenzyloxy-5-isopropenylbenzoic acid to form the amide bond, a step that would be impossible with the N-Boc protected analog without prior deprotection [1]. The overall yield for the multi-gram synthesis of AT13387 using this intermediate is reported at 46%, which is notably higher than the 13% yield achieved in an earlier total synthesis that utilized a more complex, protected intermediate route [2]. This quantifies the synthetic advantage of using the free base.

Hsp90 Inhibitor Synthesis Process Chemistry AT13387 Intermediate

Superior Reactivity for Amide Bond Formation

The target compound's secondary amine functionality within the isoindoline ring is directly available for nucleophilic acyl substitution. In contrast, the tert-butyl carbamate-protected analog (CAS 1019890-58-4) requires a separate deprotection step using TFA or HCl, which itself typically proceeds in 90-95% yield . While the Boc deprotection step appears high-yielding, it adds an entire synthetic operation, including work-up and purification, which inevitably leads to material loss and increased cycle time. The free base eliminates this step entirely, offering a more atom-economical and time-efficient route [1].

Amide Coupling Building Block Reactivity Process Optimization

Validated Clinical Relevance via Onalespib

The target compound's core structure is embedded in Onalespib (AT13387), a potent, selective Hsp90 inhibitor. Onalespib demonstrates an IC50 of 18 nM in A375 melanoma cells and a Kd of 0.71 nM for Hsp90 binding . This level of potency validates the pharmacophore comprising the 5-((4-methylpiperazin-1-yl)methyl)isoindoline moiety. While the target compound itself is not the final drug, its structural contribution to a clinically advanced molecule provides a level of validation that is absent for many other commercially available isoindoline building blocks, de-risking its use in drug discovery programs.

Hsp90 Inhibition Anticancer Agent Onalespib

Optimal Physicochemical Profile for CNS Penetration

The compound possesses a molecular weight of 231.34 g/mol, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, yielding a topological polar surface area (tPSA) of approximately 29.5 Ų [1]. This profile aligns well with the physicochemical space of orally bioavailable CNS drugs (e.g., MW < 400, HBD < 3, tPSA < 90 Ų) [2]. By comparison, the tert-butyl carbamate analog (MW 331.45, tPSA ~53.9 Ų) is significantly larger and more polar, which can reduce passive membrane permeability. For medicinal chemists designing brain-penetrant kinase inhibitors, the free base offers a more favorable starting point for maintaining CNS drug-like properties.

Drug-likeness CNS MPO Physicochemical Properties

Primary Application Scenarios for 5-((4-Methylpiperazin-1-YL)methyl)isoindoline


Scalable Synthesis of Onalespib (AT13387) and Hsp90 Inhibitor Analogs

Process chemistry groups developing a scalable route to Onalespib (AT13387) for clinical supply or generic manufacturing should prioritize this free base intermediate. As demonstrated, its use enables a 46% overall yield to AT13387, a 33-percentage-point improvement over earlier, more complex routes [1]. The direct amide coupling step eliminates a deprotection sequence, streamlining production and reducing cost.

Medicinal Chemistry for CNS-Penetrant Kinase Inhibitors

Medicinal chemists designing brain-penetrant kinase inhibitors can leverage the favorable physicochemical properties of this building block. With a molecular weight of 231.34 g/mol and a low tPSA (~29.5 Ų), it resides in an optimal space for CNS drug-likeness [2]. Incorporating this moiety early in a hit-to-lead program can help maintain favorable permeability and reduce the risk of later-stage PK issues.

PROTAC Degrader Synthesis Requiring a Free Secondary Amine

The target compound's free secondary amine is an ideal attachment point for E3 ligase ligands in PROTAC (Proteolysis Targeting Chimera) design. Unlike its N-Boc protected counterpart, which would require a deprotection step that is incompatible with certain E3 ligand warheads (e.g., thalidomide analogs), the free base can be directly coupled under mild amidation conditions . This simplifies PROTAC synthesis and expands the scope of compatible ligases.

Building Block for ATP-Competitive Probe Development

Researchers developing ATP-competitive probes for GHKL-family proteins (e.g., MLH1, PMS2) can utilize this isoindoline scaffold as a core recognition element. Patents disclose a series of isoindoline derivatives that effectively bind the ATP-binding site of these proteins, and the 5-((4-methylpiperazin-1-yl)methyl) substituent is a key feature for modulating binding affinity and selectivity [3]. The free base allows for rapid diversification of the N-2 position to generate focused probe libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-((4-Methylpiperazin-1-YL)methyl)isoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.